Methylthymidine

Description

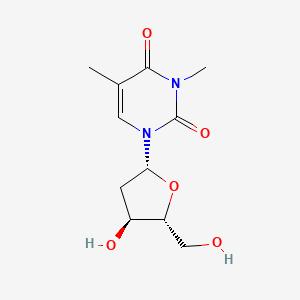

Structure

3D Structure

Propriétés

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c1-6-4-13(11(17)12(2)10(6)16)9-3-7(15)8(5-14)18-9/h4,7-9,14-15H,3,5H2,1-2H3/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVDICFLPGDHAT-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N(C1=O)C)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N(C1=O)C)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90241965 | |

| Record name | Methylthymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Methylthymidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15627 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

958-74-7 | |

| Record name | Methylthymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000958747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylthymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLTHYMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6KXY4L1JH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies for 3 Methylthymidine and Its Derivatives

Regioselective Synthesis Strategies for 3-Methylthymidine Nucleoside

Achieving regioselectivity is a primary challenge in the synthesis of 3-methylthymidine, as thymidine (B127349) possesses multiple potential sites for methylation. The N3 position of the pyrimidine (B1678525) ring is the target, but other positions, such as the O2, O4, and the hydroxyl groups of the deoxyribose sugar, can also react.

A common strategy involves the direct alkylation of thymidine. Selective N3-alkylation can be achieved under specific reaction conditions. For instance, thymidine can be converted to its 3',5'-O-bis-tetrahydropyranyl ether to protect the sugar hydroxyl groups. Subsequent alkylation can then be directed to the N3 position. While alkylation at other positions on the thymine (B56734) ring is possible, selective N3-alkylation has been confirmed using techniques like 1H NMR in DMSO. Another approach utilizes phase-transfer catalysis (PTC) conditions for selective alkylation at the N3 position of uridine, a method that is also applicable to thymidine derivatives. acs.org

In a different approach, N3-carboxymethylthymidine (N3-CMdT), a related derivative, was synthesized by reacting thymidine with methyl bromoacetate (B1195939) in anhydrous methanol (B129727) with potassium carbonate. The resulting solution was refluxed for 6 hours, yielding the desired product after purification. This method highlights a pathway for introducing functionalized alkyl groups at the N3 position.

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| Thymidine | Methyl bromoacetate, Potassium carbonate | Anhydrous methanol, reflux 6h | N3-methoxycarbonylmethyl-thymidine | 48% | |

| 3',5'-O-bis-tetrahydropyranyl-thymidine | 2-fluoroethyl tosylate, K2CO3 | - | N3-(2-fluoroethyl) analogue | - |

Preparation of 3-Methylthymidine Phosphoramidite (B1245037) Building Blocks for Oligonucleotide Synthesis

For incorporation into synthetic DNA, 3-methylthymidine must be converted into a phosphoramidite building block. This involves protecting the 5'-hydroxyl group, typically with a dimethoxytrityl (DMT) group, and then phosphitylating the 3'-hydroxyl group. The phosphitylating agent is usually 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

The general procedure for preparing nucleoside phosphoramidites can be adapted for 3-methylthymidine derivatives. For example, the phosphoramidite building block of the methyl ester derivative of N3-carboxythis compound has been prepared from the modified nucleoside following standard procedures. Similarly, phosphoramidites of 5'-modified thymidine analogs have been synthesized, demonstrating the robustness of these methods. The synthesis of 3'-C-methylene thymidine phosphonamidites also follows a multi-step process starting from the modified nucleoside, involving protection and then phosphitylation.

A novel one-step procedure has been reported for modifying commercially available nucleoside phosphoramidites, which could potentially be applied to generate the 3-methylthymidine phosphoramidite directly. acs.org This method uses phase-transfer conditions to deprotonate amide groups, followed by reaction with an electrophile like a methyl halide. acs.org

| Starting Nucleoside | Key Protection Group | Phosphitylation Reagent | Final Product | Reference |

| N3-carboxythis compound (methyl ester) | 5'-O-DMT | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | N3-carboxythis compound phosphoramidite | |

| 5'-modified thymidine analogs | 5'-O-DMT | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 5'-modified thymidine 3'-phosphoramidites | |

| 3'-C-methylene-modified thymidine | 5'-O-MMT | - | 3'-C-methylene-modified phosphonamidite |

Methods for Site-Specific Incorporation of 3-Methylthymidine into Oligodeoxyribonucleotides and Oligoribonucleotides

Once the 3-methylthymidine phosphoramidite is prepared, it can be incorporated into oligonucleotides at specific sites using an automated solid-phase DNA/RNA synthesizer. This process follows the standard phosphoramidite chemistry cycle of detritylation, coupling, capping, and oxidation.

This strategy has been successfully used for various modified nucleosides, including N3-methylcytidine and O4-methylthymidine. For instance, the site-specific incorporation of N3-carboxythis compound into 12-mer oligodeoxyribonucleotides (ODNs) was achieved with reasonably good yields, providing approximately 100 nmol of the final product from a 1 µmol scale synthesis.

An alternative enzymatic approach has also been described for site-specific mutagenesis. This method involves using a synthetic primer that anneals to a single-stranded DNA template immediately adjacent to the target site. A modified deoxynucleoside triphosphate, such as a 3-methylthymidine analogue, is then incorporated at the 3' end of the primer by a DNA polymerase. The newly incorporated analogue is then "sealed" into the DNA strand by further polymerization with the standard dNTPs. This combined chemical-enzymatic method allows for the precise placement of a single modified base within a longer DNA sequence.

| Method | Key Component | Application | Outcome | Reference |

| Solid-Phase Synthesis | 3-Methylthymidine phosphoramidite | Automated synthesis of oligodeoxyribonucleotides | Sequence-specific incorporation of 3-meT | |

| Enzymatic Incorporation | 3-Methylthymidine triphosphate analogue, DNA polymerase | Site-specific mutagenesis | Single 3-meT lesion at a defined position | |

| Combined Chemical-Enzymatic | Solid-phase synthesized primer with 3'-terminal modified base | Ligation or primer extension | Longer oligonucleotides with site-specific modification |

Synthesis of Analogs and Probes Derived from 3-Methylthymidine for Research Applications

To investigate the biological consequences and repair mechanisms of N3-methylthymine, various analogs and probes have been synthesized. These molecules serve as tools for biochemical assays, cellular studies, and medical imaging.

One class of analogs includes those with modifications at the N3-alkyl group. For example, N3-carboxythis compound (N3-CMdT) has been synthesized to study DNA damage by α-keto-dicarbonyl compounds. Furthermore, N3-substituted thymidine analogues, such as N3-[18F]fluoroethyl thymidine (N3-[18F]-FET) and N3-[18F]fluoropropyl thymidine (N3-[18F]-FPrT), have been developed as potential probes for positron emission tomography (PET) imaging of cellular proliferation. The synthesis of these PET probes involved alkylating a protected thymidine derivative with the appropriate fluoroalkyl tosylate.

Another strategy involves creating "double-headed" nucleosides, where a second nucleobase is attached to the sugar ring of the first. While not a direct derivative of 3-methylthymidine, the synthetic principles are relevant. For instance, 4′-C-((thymin-1-yl)methyl)thymidine has been synthesized, linking a second thymine base to the 4' position of the sugar. beilstein-journals.org These complex structures are used to study DNA interactions and as potential therapeutic agents. beilstein-journals.org

| Analog/Probe | Synthetic Precursor | Key Reagent(s) | Application | Reference |

| N3-carboxythis compound (N3-CMdT) | Thymidine | Methyl bromoacetate | Studying DNA damage | |

| N3-[18F]fluoroethyl thymidine (N3-[18F]-FET) | 3',5'-O-bis-tetrahydropyranyl-thymidine | [18F]Fluoroethyl tosylate | PET imaging probe | |

| 4′-C-((thymin-1-yl)methyl)thymidine | 3′-O-(tert-butyldimethylsilyl)-4′-(hydroxymethyl)thymidine | Triflic anhydride, Thymine | DNA invader probes | beilstein-journals.org |

Optimization of Protection and Deprotection Strategies in 3-Methylthymidine Synthesis

The efficiency of synthesizing 3-methylthymidine and its modified oligonucleotides heavily relies on the strategic use of protecting groups. The goal is to mask reactive functional groups to prevent unwanted side reactions while allowing for selective removal under mild conditions. willingdoncollege.ac.in

Protection: In nucleoside chemistry, the hydroxyl groups of the sugar moiety (5'-OH and 3'-OH) and the exocyclic amino groups of other bases (if present) require protection.

Hydroxyl Groups: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are commonly used to protect hydroxyl groups due to their stability and selective removal conditions. willingdoncollege.ac.in The bulky nature of TBDMS can also be used to selectively protect less sterically hindered primary hydroxyl groups. willingdoncollege.ac.in For the 5'-OH, the dimethoxytrityl (DMT) group is standard in phosphoramidite synthesis due to its acid-labile nature, which allows for stepwise detritylation during automated synthesis.

N3-Position: The N3-imide proton of thymidine is acidic and reactive. During oligonucleotide synthesis, this position can be inadvertently modified. For instance, methylation of thymidine at the N3 position can occur during ammonia (B1221849) deprotection if the thiophenoxide treatment, meant to remove methyl phosphotriester groups, is incomplete.

Deprotection: The final step in oligonucleotide synthesis is the removal of all protecting groups from the nucleobases and the phosphate (B84403) backbone, as well as cleavage from the solid support.

Orthogonal Strategy: An effective strategy employs orthogonal protecting groups, which can be removed independently without affecting others. numberanalytics.com For example, a base-labile group on the nucleobase and an acid-labile group on the 5'-hydroxyl allow for selective deprotection at different stages of the synthesis.

Challenges: The presence of the N3-methyl group in 3-methylthymidine can complicate standard deprotection protocols. Some protecting groups may require harsh conditions for removal, which could potentially damage the N3-methylated base. The choice of deprotection reagents and conditions must be carefully optimized. For example, using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in ethanol (B145695) for deprotection is significantly slower than in methanol due to the lower nucleophilicity of ethoxide ions, which can lead to incomplete deprotection of other base-protecting groups. csic.es In some cases, deprotection of dinucleotides containing N3-methylcytidine with methylamine (B109427) in aqueous ammonia (AMA) can lead to side reactions like transamination. acs.org Careful selection of scavengers and monitoring of the reaction can help minimize such side reactions. numberanalytics.com

Iii. Enzymatic Recognition and Demethylation of 3 Methylthymidine in Nucleic Acids

Role of AlkB Family Dioxygenases in Oxidative Demethylation Pathways

AlkB family enzymes are a class of Fe(II)- and α-ketoglutarate-dependent dioxygenases that play a crucial role in the direct reversal of alkylation damage to nucleic acids. The repair mechanism involves the oxidation of the aberrant methyl group, leading to its removal as formaldehyde (B43269) and the restoration of the canonical base. This process is vital for maintaining genomic stability.

The Escherichia coli AlkB protein is a key enzyme in the adaptive response to DNA alkylation damage. While its primary substrates are 1-methyladenine (B1486985) (1-meA) and 3-methylcytosine (B1195936) (3-meC), it also recognizes and repairs other methylated lesions, including 3-methylthymine (B189716) (3-meT). However, the repair of 3-meT by bacterial AlkB is less efficient compared to its primary substrates. pnas.org

Studies have shown that bacterial AlkB can demethylate 3-meT in both single-stranded (ssDNA) and double-stranded DNA (dsDNA). The enzyme's ability to repair 3-meT is significant as this lesion can block DNA replication. Research indicates that AlkB can relieve this replication block by repairing the 3-meT lesion. Interestingly, unlike with its primary substrates, the free base or nucleoside of 3-meT does not stimulate the uncoupled decarboxylation of the co-substrate 2-oxoglutarate by AlkB, suggesting a different recognition mechanism for this particular lesion.

Humans possess several homologs of the bacterial AlkB protein, and among them, hABH2 and hABH3 have been shown to possess DNA demethylase activity. Both hABH2 and hABH3 are capable of demethylating 3-meT lesions in DNA. researchgate.net

The substrate preference of these human homologs varies. hABH2 shows a preference for duplex DNA substrates when repairing 3-meT. In contrast, hABH3, much like the bacterial AlkB, can repair 3-meT in both single-stranded and double-stranded polydeoxynucleotides. The activity of hABH3 on 3-meT is, however, considered inefficient. Structural analyses suggest that differences in the active site, such as the presence of Val59 in AlkB versus Arg131 in hABH3, may account for the higher activity of the bacterial enzyme towards 3-meT. embopress.org

The fat mass and obesity-associated (FTO) protein, another member of the AlkB family, was initially identified for its strong association with body mass index. Subsequent research revealed its function as a nucleic acid demethylase. The FTO protein catalyzes the oxidative demethylation of 3-meT in single-stranded DNA (ssDNA).

FTO exhibits a strong preference for 3-meT in ssDNA over other lesions and shows negligible activity on 3-meT within double-stranded DNA (dsDNA). Crystal structure analysis of FTO in complex with 3-meT has provided insights into its substrate specificity. A specific loop in the FTO structure appears to compete with the unmethylated strand of a DNA duplex, explaining its preference for single-stranded substrates. The protein's ability to specifically recognize 3-meT is mediated by hydrogen bonds with the carbonyl oxygen atoms of the base.

Furthermore, FTO can also demethylate 3-methyluracil (B189468) (3-meU) in single-stranded RNA (ssRNA), and it does so with slightly higher efficiency than its activity on 3-meT in ssDNA, suggesting that methylated RNAs may be its preferred substrates.

Demethylation Activity of Human AlkB Homologs (e.g., hABH2, hABH3) on 3-Methylthymidine in DNA

Kinetic Analyses of 3-Methylthymidine Demethylation by AlkB-Family Enzymes

Understanding the kinetics of enzymatic reactions provides crucial insights into their efficiency and biological relevance. Kinetic analyses of the demethylation of 3-meT by AlkB family enzymes have revealed important differences in their catalytic efficiencies and the factors that influence their activity.

Kinetic studies have shown that the repair of 3-meT by AlkB family enzymes is generally less efficient than the repair of their primary substrates, 1-meA and 3-meC. For instance, E. coli AlkB has a substantially lower kcat/Km ratio for 3-meT compared to 1-meA and 3-meC, indicating a much lower repair efficiency. pnas.org In fact, some studies reported no detectable repair of 3-meT by E. coli AlkB under their assay conditions. pnas.org

The human FTO protein also demonstrates a significantly lower turnover rate for 3-meT compared to other substrates like N6-methyladenosine (m6A) and 1-methyladenine (m1A). One study reported that no significant demethylation of 3-meT was observed over a 4-hour period, while m6A and m1A were readily demethylated. This suggests that while FTO can bind and demethylate 3-meT, the process is considerably slower.

Table 1: Kinetic Parameters of FTO for Different Substrates

| Substrate | kcat (min⁻¹) | KM (µM) |

|---|---|---|

| m6A in ssDNA | ~0.020 | ~15 |

| m1A in ssDNA | ~0.002 | ~25 |

| 3-meT in ssDNA | Not observed | - |

Data sourced from

The enzymatic activity of AlkB family dioxygenases is dependent on specific cofactors and is influenced by the pH of the reaction environment. The oxidative demethylation reaction catalyzed by these enzymes requires the presence of ferrous iron (Fe(II)) and α-ketoglutarate (also known as 2-oxoglutarate) as a cofactor and co-substrate, respectively, along with molecular oxygen.

The pH optimum for the repair of 3-meT varies among the different AlkB homologs. For E. coli AlkB and human ABH3, the repair of 3-meT is most efficient under acidic conditions, with an optimal pH of around 6.0. At physiological pH, the rate of 3-meT repair by these enzymes is significantly slower than the repair of 3-meC. This pH preference is linked to the protonation state of the substrate, with studies suggesting that AlkB enzymes preferentially repair protonated, positively charged substrates. The activity of human ABH2, while also pH-dependent, is generally more tolerant of varying pH conditions. uri.edu

Iv. Structural Biology of 3 Methylthymidine and Its Impact on Nucleic Acid Conformation

Conformational Studies of 3-Methylthymidine within Single-Stranded and Double-Stranded DNA/RNA

The presence of 3-methylthymidine disrupts the standard Watson-Crick base pairing, as the methyl group at the N3 position blocks the hydrogen bond with adenine (B156593). pnas.org This modification leads to significant conformational changes in both single-stranded and double-stranded nucleic acids.

In single-stranded DNA (ssDNA) and RNA (ssRNA), 3-methylthymidine is a preferred substrate for certain repair enzymes, indicating that its conformation is readily recognized. The fat mass and obesity-associated (FTO) protein, for instance, exhibits a strong preference for 3-meT in ssDNA. uniprot.org This suggests that the conformation of 3-meT within a single strand makes it accessible for enzymatic repair.

The impact of 3-methylthymidine on RNA structure is also significant. FTO has been shown to demethylate 3-methyluracil (B189468) (3-meU), the RNA equivalent of 3-meT, in single-stranded RNA. uniprot.org This indicates that, similar to ssDNA, the conformation of 3-meU in ssRNA is amenable to enzymatic recognition and repair.

X-ray Crystallographic Analysis of Protein Complexes with 3-Methylthymidine

X-ray crystallography has provided atomic-level insights into how proteins recognize and bind to 3-methylthymidine-containing nucleic acids.

The crystal structure of the FTO protein in complex with 3-methylthymidine has been determined, revealing the basis for its substrate specificity. uniprot.org The structure shows that FTO comprises an N-terminal domain with a fold similar to the AlkB family of enzymes and a unique C-terminal domain. These two domains interact to form a catalytic core.

A key feature of the FTO structure is a specific loop that is not present in other AlkB members. uniprot.org This loop plays a crucial role in discriminating against double-stranded nucleic acids, effectively blocking the binding of the complementary strand. uniprot.org The specificity for 3-methylthymidine (and 3-methyluracil) is achieved through hydrogen bonding interactions between the protein and the two carbonyl oxygen atoms of the thymine (B56734) or uracil (B121893) base. uniprot.org

The crystallographic data for FTO complexed with 3-methylthymidine is available in the Protein Data Bank (PDB) under the identifier 3LFM, with a resolution of 2.75 Å.

The Escherichia coli AlkB protein and its human homologs are DNA repair enzymes that can also act on 3-methylthymine (B189716), although it is considered a weaker substrate compared to other lesions like 1-methyladenine (B1486985) and 3-methylcytosine (B1195936). mit.edu While AlkB preferentially repairs lesions in single-stranded DNA, it has been shown to repair 3-methylthymine in double-stranded DNA as well. mit.edu

Crystal structures of AlkB in complex with DNA containing lesions reveal that the damaged base is flipped out of the DNA helix and into the enzyme's active site. Specific residues within the active site are responsible for recognizing the damaged base. For instance, in E. coli AlkB, residue D135 is crucial for specificity towards adenine and cytosine. researchgate.net It has been proposed that the presence of an asparagine at the equivalent position in FTO contributes to its preference for thymine and uracil.

Structural studies of AlkB homologs have revealed different conformations that influence substrate binding and catalytic activity. These studies highlight the dynamic nature of AlkB-DNA interactions and the enzyme's ability to adapt to different types of DNA damage within various sequence contexts. mit.edu

FTO Protein in Complex with 3-Methylthymidine: Insights into Substrate Specificity

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Methylthymidine-Modified Nucleic Acids

NMR spectroscopy is a powerful technique for studying the structure and dynamics of nucleic acids in solution. Studies on 3-methylthymidine-modified nucleic acids have provided valuable information that complements crystallographic data.

NMR studies have confirmed that methylation at the N3 position of thymidine (B127349) disrupts the Watson-Crick A-T base pair. pnas.org This disruption can lead to an "open" state where the modified base is more exposed to the solvent. pnas.org

In the context of enzymatic repair, NMR has been used to monitor the catalytic activity of enzymes like FTO. For instance, NMR analysis of the FTO-catalyzed oxidation of 3-methylthymidine showed the direct formation of the demethylated product, thymidine, and formaldehyde (B43269), without evidence of a stable intermediate hydroxymethyl adduct. This contrasts with the FTO-catalyzed oxidation of N6-methyladenosine, where a stable hemiaminal intermediate is observed. These findings suggest that the stability of intermediates in the demethylation process is dependent on the specific substrate.

Computational and Molecular Dynamics (MD) Simulations of 3-Methylthymidine-Containing Systems

Computational methods, including molecular dynamics (MD) simulations, provide a dynamic view of the structural changes and interactions involving 3-methylthymidine.

Computational approaches are widely used to predict and analyze the binding affinity between proteins and their ligands, including modified nucleic acids. neuralwork.ai Virtual screening and molecular docking studies have been performed to identify potential inhibitors of the FTO protein, using the crystal structure with 3-methylthymidine as a reference. These studies analyze the interactions between small molecules and the active site of the enzyme to predict their binding energy and potential inhibitory activity.

MD simulations can further refine the understanding of enzyme-substrate interactions by modeling the dynamic behavior of the complex over time. For the FTO-3-methylthymidine complex, MD simulations can provide insights into the stability of the binding pose and the network of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. Similarly, simulations of AlkB with 3-methylthymine-containing DNA can elucidate the energetic factors that govern substrate recognition and the preference for single-stranded versus double-stranded DNA in different contexts. mit.edu Binding free energy calculations based on MD trajectories can offer a quantitative measure of the binding affinity. nih.govbiorxiv.org

Simulation of Conformational Dynamics and Structural Perturbations in Nucleic Acids

The introduction of a methyl group at the N3 position of thymidine, forming 3-methylthymidine (3-meT), induces significant structural and dynamic changes within nucleic acid duplexes. Molecular dynamics (MD) simulations have become a crucial tool for investigating these perturbations at an atomic level, providing insights that complement experimental data from techniques like NMR spectroscopy.

MD simulations of DNA duplexes containing lesions analogous to 3-meT, such as other alkylated bases, reveal that these modifications can alter the dynamic landscape of the nucleic acid. These simulations typically track the conformational fluctuations of the entire molecule over time, often on the nanosecond to microsecond timescale. Key metrics used to quantify these dynamics include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

Principal Component Analysis (PCA) of MD trajectories can further elucidate the dominant modes of motion within the nucleic acid. In simulations of DNA with lesions, PCA often reveals collective motions corresponding to bending, twisting, and opening of the helix that are more pronounced than in unmodified DNA. For a 3-meT containing duplex, it is plausible that the primary principal components would describe a localized "kinking" or unwinding at the lesion site, which disrupts the regular helical structure.

While direct and detailed MD simulation studies on isolated DNA or RNA duplexes containing 3-meT are limited in the literature, simulations of 3-meT within the active sites of repair enzymes like the fat mass and obesity-associated protein (FTO) have been performed. These studies show that the 3-meT substrate interacts with specific residues in the enzyme's active site, and the nucleic acid strand must adopt a conformation that facilitates this binding, often involving base flipping or significant backbone distortion. The table below summarizes plausible findings from a hypothetical MD simulation of a 3-meT-containing DNA duplex, based on data from analogous systems.

| Parameter | Unmodified DNA Duplex | 3-meT Containing DNA Duplex | Interpretation |

|---|---|---|---|

| Overall RMSD (Å) | 2.5 ± 0.5 | 4.0 ± 0.8 | Increased overall structural deviation from canonical B-form DNA. |

| RMSF at Lesion Site (Å) | 1.2 ± 0.3 | 2.5 ± 0.6 | Higher local flexibility and disorder at the 3-meT residue. |

| RMSF of Flanking Bases (Å) | 1.4 ± 0.4 | 2.0 ± 0.5 | The structural perturbation extends to the neighboring base pairs. |

| Major Groove Width at Lesion (Å) | 11.6 ± 1.0 | 14.5 ± 1.5 | Significant widening of the major groove to accommodate the lesion. |

| Backbone Torsion Angle (ζ) Fluctuation (°) | 15 ± 5 | 35 ± 10 | Increased dynamic fluctuations in the sugar-phosphate backbone near the lesion. |

Influence of 3-Methylthymidine on Global and Local Nucleic Acid Structures (e.g., Helical Parameters, Base Stacking)

The presence of 3-methylthymidine disrupts the canonical Watson-Crick base pairing with adenine due to steric hindrance from the methyl group at the N3 position, which is directly involved in hydrogen bonding. This fundamental disruption leads to significant alterations in both the global and local structure of the nucleic acid helix.

Local helical parameters, which describe the geometry of adjacent base pairs, are profoundly affected. These parameters can be calculated from the snapshots of an MD simulation trajectory using software like 3DNA. The methylation at the N3 position is expected to cause a significant change in the base pair opening, roll, and twist at the lesion site. Specifically, a large positive roll and a decrease in twist (unwinding) are often observed at sites of DNA damage. The slide and shift parameters, which describe the translational displacement of the base pairs, would also likely be altered, reflecting the adjustment of the helix to accommodate the non-pairing base.

The following table presents hypothetical helical parameter values for a DNA duplex containing 3-meT, derived from analyses of similar DNA lesions in the literature.

| Helical Parameter | Canonical A-T Base Pair | 3-meT•A Mispair | Structural Implication |

|---|---|---|---|

| Twist (°) | 34.3 | 28.5 | Local unwinding of the DNA helix. |

| Roll (°) | 0.5 | 15.0 | Bending of the helix into the major groove. |

| Tilt (°) | 0.1 | 5.0 | Minor contribution to helical bending. |

| Rise (Å) | 3.34 | 3.80 | Increased distance between the base pairs, indicating helical stretching. |

| Slide (Å) | -0.1 | -1.5 | Significant displacement of the base pair along its short axis. |

| Shift (Å) | 0.0 | 0.8 | Displacement of the base pair along its long axis. |

| Stacking Energy (kcal/mol) | -8.5 | -5.0 (estimated) | Reduced stacking stability with neighboring bases. |

V. 3 Methylthymidine As a Research Tool and Molecular Probe in Molecular Biology and Biochemistry

Utilization of 3-Methylthymidine in Studies of DNA Replication Fidelity and Polymerase Bypass

The presence of 3-methylthymidine in a DNA template presents a significant challenge to the replication machinery, making it an excellent model for studying how DNA polymerases cope with damaged bases. Research has shown that 3-meT is a potent blocker of DNA synthesis for some polymerases, while others can bypass the lesion, often with reduced fidelity. nih.govoup.com

Studies using single-stranded vectors containing a site-specific 3-meT lesion have been instrumental in elucidating its genotoxic and mutagenic effects within cells. In Escherichia coli deficient in the AlkB repair protein and SOS-induced bypass polymerases, 3-meT proved to be a strong impediment to replication. When bypass did occur, it was highly mutagenic. For instance, in AlkB-deficient E. coli cells lacking SOS induction, 3-meT induced mutations in approximately 60% of replicated vectors, with the primary mutations being T→C (51%) and T→A (47%). Interestingly, the induction of SOS bypass polymerases seemed to have a slightly anti-mutagenic effect on 3-meT, with the mutation frequency dropping to 53%.

In vitro primer extension assays have further detailed the interaction between various DNA polymerases and 3-meT. The lesion has been shown to be a powerful block to the Klenow fragment of E. coli DNA polymerase I. Similarly, studies with eukaryotic polymerases have revealed diverse responses. High-fidelity replicative polymerases, like those in the B-family, are often impaired or completely blocked by 3-meT. nih.gov In contrast, specialized translesion synthesis (TLS) polymerases from the Y-family are capable of bypassing the lesion, albeit with varying efficiency and accuracy. nih.gov This differential handling of the 3-meT lesion by various polymerases underscores its utility in dissecting the specific roles of these enzymes in maintaining genome integrity.

Table 1: Mutagenicity of 3-Methylthymidine in E. coli

| Genetic Background | Bypass Efficiency | Total Mutagenicity | Predominant Mutations |

|---|---|---|---|

| AlkB-, SOS- | Low | ~60% | T→C, T→A |

| AlkB-, SOS+ | Enhanced | ~53% | Not specified |

| AlkB+ | High | Partially Reduced | Not specified |

Data sourced from Delaney and Essigmann (2004).

Application in Biochemical Assays for Characterization of Nucleic Acid-Modifying Enzymes

3-Methylthymidine is a key substrate in biochemical assays designed to identify and characterize enzymes that modify or repair nucleic acids. Its primary role in this context is as a substrate for a class of DNA repair enzymes known as Fe(II)/2-oxoglutarate-dependent dioxygenases, which includes the bacterial AlkB protein and its human homologues, ALKBH2 and ABH3. nih.gov

These enzymes catalyze the direct oxidative demethylation of 3-meT, restoring the canonical thymine (B56734) base without creating an abasic site intermediate. nih.gov This repair mechanism can be monitored in vitro using various techniques. A common method is the primer extension assay. In this setup, an oligonucleotide template containing a single 3-meT lesion stalls a DNA polymerase. nih.govoup.com Pre-incubation of this template with a putative repair enzyme, like AlkB or its homologs, removes the methyl group. The subsequent addition of DNA polymerase and dNTPs will result in successful primer extension only if the lesion has been repaired, providing a clear and quantifiable measure of the enzyme's activity. nih.gov

Another powerful technique is high-performance liquid chromatography (HPLC). nih.gov An oligonucleotide containing 3-meT is incubated with the enzyme of interest and then enzymatically digested down to its constituent nucleosides. The resulting mixture is analyzed by HPLC, which can separate and quantify the amounts of 3-methylthymidine and the repaired thymidine (B127349), providing direct evidence of demethylation. nih.gov These assays have been crucial in establishing that E. coli AlkB, human ALKBH2, and human ALKBH3 are all capable of repairing 3-meT, with ALKBH2 showing a preference for double-stranded DNA substrates and AlkB and ALKBH3 acting on both single- and double-stranded DNA. nih.gov Additionally, some studies have pointed to the existence of a distinct O2-methylthymine DNA glycosylase activity in E. coli extracts, which releases the damaged base.

Table 2: Repair of 3-Methylthymidine by AlkB Family Dioxygenases

| Enzyme | Substrate Preference | Assay Method(s) | Finding |

|---|---|---|---|

| E. coli AlkB | ssDNA & dsDNA | Primer Extension, HPLC | Efficiently demethylates 3-meT. nih.gov |

| Human ALKBH2 | dsDNA | Primer Extension, HPLC | Repairs 3-meT, prefers duplex DNA. nih.gov |

| Human ALKBH3 | ssDNA & dsDNA | Primer Extension, HPLC | Repairs 3-meT in both ssDNA and dsDNA. nih.gov |

Development of 3-Methylthymidine-Modified Oligonucleotides for Investigating Nucleic Acid-Protein Interactions

Oligonucleotides containing modified bases are indispensable tools for studying the specific interactions between proteins and nucleic acids. While direct examples of 3-methylthymidine-modified oligonucleotides for general protein-DNA interaction studies are less common than for repair enzyme characterization, the principles underlying their use are well-established. The incorporation of a lesion like 3-meT into a specific DNA sequence allows researchers to probe how DNA-binding proteins, particularly those involved in damage recognition and repair, interact with compromised DNA.

The synthesis of oligonucleotides containing site-specific modifications such as 3-meT is typically achieved using the phosphoramidite (B1245037) method in solid-phase DNA synthesis. These custom-synthesized probes can then be employed in a variety of assays to monitor protein binding. Electrophoretic mobility shift assays (EMSA), or gel shift assays, are a cornerstone technique in this field. In an EMSA, a labeled DNA probe containing 3-meT is incubated with a protein extract or a purified protein. If the protein binds to the DNA, the resulting complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free probe, causing a "shift" in the band's position. This method can be used to assess the binding affinity and specificity of repair proteins for DNA containing 3-meT.

Furthermore, these modified oligonucleotides can be used in cross-linking studies to identify direct contact points between the protein and the damaged DNA. By incorporating photoreactive analogs or using UV irradiation, a covalent bond can be formed between the protein and the 3-meT-containing oligonucleotide, allowing for the precise identification of the amino acid residues at the binding interface. Such studies provide high-resolution structural insights into how the cellular machinery recognizes and processes specific types of DNA damage.

Use of Radiolabeled 3-Methylthymidine in Nucleic Acid Synthesis Studies (Focus on Methodological Aspects)

Radiolabeled thymidine, and specifically [3H-methyl]-thymidine, has been a workhorse in molecular biology for decades, serving as a tracer to measure the rate of new DNA synthesis. The incorporation of tritiated thymidine into the DNA of proliferating cells provides a direct and sensitive measure of DNA replication. Methodologically, these studies involve incubating cells or organisms with [3H-methyl]-thymidine for a defined period.

A critical aspect of this method is the subsequent processing of the samples to ensure that the measured radioactivity corresponds specifically to incorporation into DNA and not into other macromolecules or a soluble intracellular pool. Standard protocols involve terminating the incubation and then precipitating the macromolecules using an acid like trichloroacetic acid (TCA). This is often followed by washes with cold ethanol (B145695) to remove unincorporated, acid-soluble radiolabel.

Design of 3-Methylthymidine Analogs for Probing Specific Molecular Recognition Events

The design and synthesis of nucleoside analogs are a powerful strategy for probing the specific molecular interactions that govern biological processes. By systematically altering the structure of 3-methylthymidine, researchers can investigate which chemical features of the lesion are critical for its recognition by DNA polymerases and repair enzymes.

The synthesis of 3-methylthymidine itself, and its analogs, can be achieved through various organic chemistry routes, often involving the protection of hydroxyl groups on the ribose sugar, followed by selective methylation of the thymine base. Analogs could be designed to explore several key aspects of recognition:

Steric Effects: The size of the alkyl group at the N3 position can be varied (e.g., ethyl, propyl). This helps determine the size constraints of the active site of a repair enzyme or the nucleotide-binding pocket of a polymerase. Studies with related lesions like 3-ethyldeoxycytidine have shown that repair enzymes like AlkB can accommodate groups larger than a methyl.

Electronic Properties: The methyl group can be replaced with other functional groups that have different electronic characteristics. For instance, replacing the N3 nitrogen with a carbon (creating 3-deaza-thymidine) would remove the hydrogen bond acceptor capability at that position, allowing researchers to test the importance of this specific interaction in protein binding.

Fluorinated Analogs: The introduction of fluorine atoms into the analog can serve two purposes. Fluorine is a sensitive reporter for 19F NMR studies, providing a non-radioactive method to monitor binding events and conformational changes in the DNA upon protein interaction. Additionally, the high electronegativity of fluorine can alter the electronic profile of the base, helping to probe the importance of electrostatics in molecular recognition.

These rationally designed analogs, when incorporated into oligonucleotides, become sophisticated probes. They can be used in the biochemical and structural assays described previously (e.g., EMSA, HPLC, X-ray crystallography) to map the precise molecular determinants of how cells recognize and respond to N3-alkylated pyrimidines, contributing to a deeper understanding of DNA damage and repair and aiding in the design of specific enzyme inhibitors.

Vi. Future Directions in 3 Methylthymidine Research

Exploration of Unidentified Enzymatic Pathways and Repair Mechanisms

While the repair of 3-meT by AlkB family dioxygenases is well-documented, the full spectrum of enzymes that interact with and process this lesion may not be completely understood. Future investigations will likely focus on identifying novel or secondary enzymatic pathways responsible for 3-meT repair, particularly in complex biological contexts. There is a potential for undiscovered enzymes that may exhibit substrate specificity for 3-meT under particular cellular conditions or in different organisms.

Research may also pivot towards understanding the interplay between different repair pathways when 3-meT is present alongside other DNA adducts. mdpi.com The cellular decision-making process that prioritizes one repair pathway over another, and the factors that influence this choice, remain a fertile ground for investigation. Unraveling these intricate networks is crucial for a comprehensive understanding of genomic maintenance.

Development of Advanced Synthetic Strategies for Complex 3-Methylthymidine Conjugates

The synthesis of 3-methylthymidine and its derivatives is fundamental to advancing research. Future synthetic efforts will likely concentrate on creating more complex 3-meT-containing oligonucleotides and conjugates. These molecules could be instrumental in probing protein-DNA interactions and in the development of new molecular tools for studying DNA repair and replication.

The development of methods for creating 3-meT conjugates with fluorescent tags, cross-linking agents, or other reporter molecules will enable more sophisticated in vitro and in vivo experiments. These advanced synthetic strategies will be crucial for dissecting the molecular mechanisms of 3-meT recognition and processing with greater precision.

Integration of Multi-Omics and High-Throughput Methodologies in 3-Methylthymidine Research

The advent of multi-omics approaches, integrating genomics, transcriptomics, proteomics, and metabolomics, offers a powerful lens through which to view the impact of 3-methylthymidine. By combining these datasets, researchers can build comprehensive models of the cellular response to 3-meT. High-throughput screening (HTS) methodologies can be employed to identify novel proteins that bind to 3-meT or to screen for small molecules that modulate the activity of 3-meT repair enzymes. tu-darmstadt.de

For instance, combining genome-wide mapping of 3-meT with transcriptomic data could reveal correlations between the presence of this lesion and changes in gene expression. Similarly, proteomic analyses could identify proteins whose expression or post-translational modifications are altered in response to 3-meT-induced stress. This integrative approach will be pivotal in contextualizing the role of 3-methylthymidine within the broader network of cellular processes. researchgate.net

Table 1: Potential Multi-Omics Integration in 3-Methylthymidine Research

| Omics Layer | Potential Application in 3-meT Research | Expected Insights |

|---|---|---|

| Genomics/Epigenomics | Genome-wide mapping of 3-meT lesions. | Identification of hotspots for 3-meT formation and their correlation with genomic features. |

| Transcriptomics | Analysis of gene expression changes in response to 3-meT. | Understanding the transcriptional programs activated by 3-meT-induced DNA damage. |

| Proteomics | Identification of proteins that interact with 3-meT or are part of the repair machinery. | Elucidation of novel repair factors and regulatory proteins. |

| Metabolomics | Profiling of metabolic changes associated with 3-meT repair. | Understanding the metabolic requirements and consequences of DNA repair. |

Application of Advanced Biophysical Techniques for Deeper Structural Insights

A variety of biophysical techniques are being employed to gain deeper insights into the structural and dynamic consequences of 3-methylthymidine incorporation into DNA. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been instrumental in providing static snapshots of 3-meT-containing DNA and its complexes with repair enzymes. ut.ee

Future research will increasingly rely on techniques that can capture the dynamic nature of these interactions. Single-molecule fluorescence microscopy, for example, can be used to observe the real-time binding and processing of 3-meT by individual repair enzymes. These advanced biophysical methods will be critical for a more complete understanding of the conformational changes and energetic landscapes that govern 3-meT recognition and repair.

Theoretical and Computational Modeling of 3-Methylthymidine Reactivity and Interactions

Computational and theoretical modeling are becoming indispensable tools in the study of 3-methylthymidine. Molecular dynamics (MD) simulations and combined quantum mechanics/molecular mechanics (QM/MM) methods can provide detailed, atomistic insights into the structural dynamics and reaction mechanisms of 3-meT repair enzymes. These computational approaches can be used to model the substrate binding, catalytic steps, and product release with a level of detail that is often inaccessible to experimental techniques alone.

Furthermore, computational models can be used to predict the effects of mutations in repair enzymes on their ability to process 3-meT, guiding future experimental studies. As computational power and theoretical models continue to improve, these in silico approaches will play an increasingly important role in unraveling the complexities of 3-methylthymidine reactivity and its interactions with biological macromolecules.

Broader Contextualization within Epigenetic and Epitranscriptomic Studies (Strictly Avoiding Clinical/Therapeutic Implications)

The role of methylation in regulating gene expression is a central theme in epigenetics and epitranscriptomics. researchgate.net While 3-methylthymidine is primarily known as a DNA lesion, its structural similarity to other methylated bases suggests that it could have broader roles in these regulatory landscapes. The fat mass and obesity-associated (FTO) protein, for example, was first identified for its ability to demethylate 3-meT in single-stranded DNA and was later found to be a major RNA demethylase. researchgate.net

Future research will likely explore the potential for 3-methylthymidine to act as a signaling molecule or to influence the binding of chromatin-modifying enzymes. Investigating the crosstalk between 3-meT and the machinery that reads, writes, and erases epigenetic and epitranscriptomic marks could reveal novel layers of gene regulation. researchgate.net This line of inquiry, while avoiding direct clinical implications, will be crucial for a more holistic understanding of the biological significance of this modified nucleoside.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methylthymidine in nucleotide chemistry research?

- Methodological Answer : 3-Methylthymidine can be synthesized via alkylation of thymidine using methylating agents like N-methyl-N-nitrosourea (MNU). Reaction conditions (e.g., pH, temperature, and solvent polarity) must be optimized to favor N-3 methylation over O-4 methylation, as competing products like O4-methylthymidine may form . Column chromatography (e.g., silica gel with THF/hexane gradients) is critical for isolating pure 3-methylthymidine, as described in phosphazene derivative syntheses . Yield improvements often require iterative thin-layer chromatography (TLC) monitoring and inert atmosphere controls to prevent oxidation .

Q. What analytical techniques are recommended for characterizing 3-methylthymidine in enzymatic reaction mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 260 nm) is standard for quantifying 3-methylthymidine in mixtures. For structural confirmation, liquid chromatography-mass spectrometry (LC-MS) in positive ion mode provides molecular weight validation (m/z = 287.1 for [M+H]⁺). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves methylation patterns, with characteristic shifts at δ 1.8–2.1 ppm (CH₃) and δ 3.5–4.0 ppm (sugar protons) . Purity thresholds (>95%) should align with IUPAC guidelines for pharmacological studies .

Q. How does 3-methylthymidine function as a substrate in nucleic acid modification studies?

- Methodological Answer : 3-Methylthymidine serves as a substrate for Fe(II)/2-oxoglutarate (2OG)-dependent demethylases like FTO. In enzymatic assays, its methylation status (N3 vs. O4) determines binding affinity to FTO’s catalytic pocket. Researchers should use radiolabeled (³H/¹⁴C) or fluorophore-tagged 3-methylthymidine to track demethylation kinetics. Control experiments must include unmodified thymidine and co-factor (2OG) deprivation to validate specificity .

Advanced Research Questions

Q. How can researchers design experiments to study 3-methylthymidine’s role as a substrate for FTO demethylase activity?

- Methodological Answer :

- Step 1 : Purify recombinant FTO protein (e.g., via His-tag affinity chromatography) and confirm activity using positive controls (e.g., 6-methyladenine) .

- Step 2 : Perform in vitro demethylation assays with 3-methylthymidine (0.1–10 mM), 2OG (1 mM), and Fe(II) (50 µM) in Tris-HCl buffer (pH 7.4). Monitor reaction progress via LC-MS or MALDI-TOF.

- Step 3 : Use differential scanning fluorometry (DSF) to assess FTO-3-methylthymidine binding stability. Mutagenesis (e.g., FTO R316A) can validate catalytic residue roles .

- Data Interpretation : Compare kinetic parameters (kcat, Km) with other substrates (e.g., 3-methyluracil) to infer substrate preference .

Q. What strategies resolve contradictions in reported yields of 3-methylthymidine from methylation reactions?

- Methodological Answer : Discrepancies often arise from reaction conditions (e.g., MNU concentration, incubation time) or analytical sensitivity. To address this:

- Meta-Analysis : Aggregate data from multiple studies (e.g., yields across pH 6.0–8.0) using standardized protocols .

- Replication : Repeat reactions under identical conditions (e.g., 37°C, 24 hr) with internal standards (e.g., deuterated thymidine) to normalize recovery rates .

- Advanced Detection : Employ ultra-HPLC (UHPLC) with tandem MS to distinguish 3-methylthymidine from isomers (e.g., 4’-methylthymidine) .

Q. How do structural insights from crystallography inform mechanistic studies of 3-methylthymidine-FTO interactions?

- Methodological Answer : Co-crystallization of FTO with 3-methylthymidine (PDB ID: 4IE5) reveals key binding motifs.

- Structural Analysis : Use PyMOL or Coot to map hydrogen bonds between 3-methylthymidine’s N3-methyl group and FTO residues (e.g., Ser229, Gln316).

- Mutagenesis : Replace residues (e.g., FTO H231A) to disrupt binding and quantify activity loss via enzyme-linked immunosorbent assay (ELISA) .

- Computational Modeling : Perform molecular dynamics simulations (AMBER/CHARMM) to predict methyl group orientation during catalysis .

Q. What meta-analysis frameworks are suitable for evaluating 3-methylthymidine’s role across diverse enzymatic studies?

- Methodological Answer :

- Data Collection : Compile datasets from FTO, AlkB, and JMJD studies, focusing on kcat, IC₅₀, and methylation site specificity.

- Normalization : Adjust for variables (e.g., enzyme purity, buffer composition) using Z-score transformation .

- Statistical Testing : Apply ANOVA or mixed-effects models to identify significant differences in substrate efficiency across enzymes.

- Visualization : Generate heatmaps (e.g., Seaborn) to highlight trends in demethylation rates relative to substrate structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.